Renal Safety Superiority: TAF vs. TDF Quantified by eGFR Preservation and Proteinuria Risk
Tenofovir Alafenamide (TAF) demonstrates significantly improved renal safety outcomes compared to Tenofovir Disoproxil Fumarate (TDF). A large-scale meta-analysis of 34 studies involving over 40,000 participants found that TAF-containing regimens were associated with a statistically significant increase in estimated glomerular filtration rate (eGFR) change compared to TDF-containing regimens [1]. This indicates better preservation of kidney function. A separate retrospective study in chronic Hepatitis B patients quantified this advantage, showing a net difference of +2.80 mL/min/1.73 m² in eGFR change favoring TAF after 12 months of treatment [2].
| Evidence Dimension | Mean Change in eGFR (mL/min/1.73 m²) after 12 months |
|---|---|
| Target Compound Data | -1.58 ± 5.68 (TDF arm) |
| Comparator Or Baseline | 1.22 ± 5.81 (TAF arm) |
| Quantified Difference | +2.80 mL/min/1.73 m² in favor of TAF (P = 0.016) |
| Conditions | Retrospective cohort study of 102 chronic Hepatitis B patients; measured as change from baseline after 12 months of therapy [2]. |
Why This Matters
For patients with pre-existing renal impairment or those requiring long-term therapy, TAF provides a quantifiably safer renal profile, directly influencing procurement decisions in renal-compromised populations.
- [1] Li Y, et al. Evaluation of tenofovir alafenamide– versus tenofovir disoproxil fumarate–containing regimens on renal outcomes: systematic literature review and meta-analysis. BMC Nephrol. 2025; article number 460. DOI: 10.1186/s12882-025-04628-9. View Source
- [2] Wang L, Pi G, Lu D, Wang Y, Sun W. A retrospective comparative study of tenofovir alafenamide and tenofovir disoproxil fumarate in chronic hepatitis B patients: Renal and bone safety versus antiviral efficacy. Medicine. 2025;105(5). PMID: 41630254. View Source
